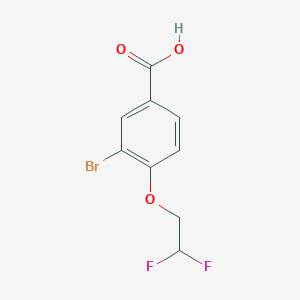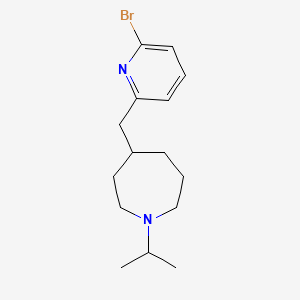
4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane
Overview
Description
4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane (4-BPA) is an organic compound that belongs to the pyridin-2-ylmethyl group of compounds and has a molecular formula of C11H14BrN. It is an important compound in the field of organic chemistry and has been studied extensively in the past few decades. This molecule has been used in various scientific applications, including drug synthesis, materials science, and biochemistry.
Scientific Research Applications
Metal Binding and Spin Transitions : The use of bromomethylpyridine derivatives, similar in structure to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, is demonstrated in metal-binding domains. These compounds can form complexes with metals like palladium or platinum, leading to interesting spin transition behaviors at different temperatures (Tovee et al., 2010).
Protein Kinase B Inhibition : Azepane derivatives have been evaluated for their inhibition of protein kinase B, an enzyme critical in various cellular processes. Structural modifications of these compounds, including those similar to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, have been explored for improving their efficacy and stability (Breitenlechner et al., 2004).
Synthesis of Nitrogen-Containing Heterocyclic Systems : Research demonstrates the synthesis of various nitrogen-containing compounds, including azepanes, using bromomethylpyridine derivatives. These syntheses are important for the creation of bioactive molecules and pharmaceuticals (Renault et al., 2023).
Ring Expansion to Azepanes : Studies show the synthesis of azepanes through ring expansion techniques, starting from compounds like l-proline. Such methodologies are crucial for the generation of azepane-based compounds with potential medicinal properties (Masson et al., 2018).
Polymerization Catalysts : Certain bromomethylpyridine derivatives have been used to create ligands for chromium(III) complexes, which in turn show activity in ethylene polymerization. This application is significant in the field of polymer science and materials engineering (Hurtado et al., 2009).
Hydrogen Bonding Patterns : Research into enaminones, which include bromophenyl derivatives similar to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, reveals intricate hydrogen bonding patterns. This understanding is vital in the design of molecular structures and drug development (Balderson et al., 2007).
properties
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]-1-propan-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-12(2)18-9-4-5-13(8-10-18)11-14-6-3-7-15(16)17-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMGBUTROKTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




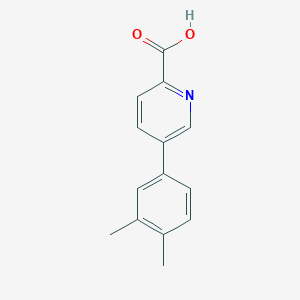

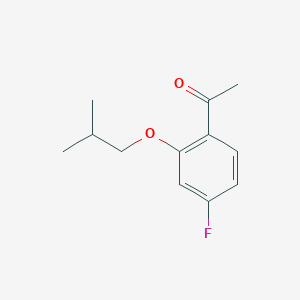
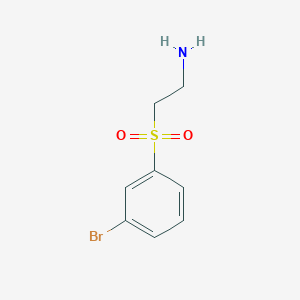
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

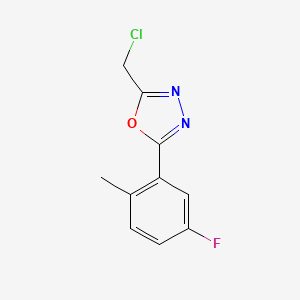
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
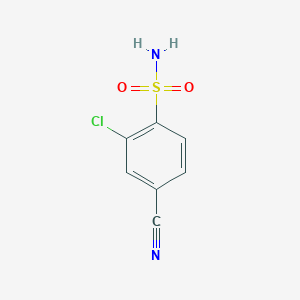
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)
